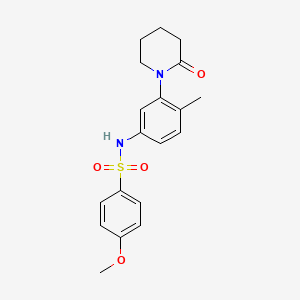
4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
カタログ番号 B2671487
CAS番号:
941945-28-4
分子量: 374.46
InChIキー: CFZXPYYEDLCVAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of 1,4-butanediamine dissolved in dichloromethane, cooled to 0-5°C, and mixed with N,N-diisopropylethylamine (DIEA). The system is stirred evenly, and then a dichloromethane solution of di-tert-butyl dicarbonate is added dropwise to the system, which is then reacted for 12 hours .Molecular Structure Analysis
The molecular formula of this compound is C20H24N2O4S. The molecular weight is 388.48.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-butanediamine with N,N-diisopropylethylamine (DIEA) in dichloromethane, followed by the addition of di-tert-butyl dicarbonate .科学的研究の応用
Photodynamic Therapy and Cancer Treatment
- Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has demonstrated promising applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers. Their photophysical and photochemical properties are particularly advantageous for targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).
Cognitive Enhancement
- Benzenesulfonamide derivatives have been identified as potent and selective 5-HT6 receptor antagonists, displaying significant cognitive enhancing properties. These findings suggest their potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Crystal Engineering and Supramolecular Chemistry
- Studies on the crystal structures of various benzenesulfonamide compounds have elucidated the role of molecular interactions in determining the supramolecular architecture of these materials. Such insights are crucial for the design of new materials with tailored properties for pharmaceutical and technological applications (Rodrigues et al., 2015).
Antiproliferative and Anticancer Activity
- Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has shown significant antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. These compounds represent a promising class of anticancer agents, with some derivatives exhibiting higher activity than standard drugs like doxorubicin (Motavallizadeh et al., 2014).
Antifungal and Antimicrobial Applications
- Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antifungal and antimicrobial activities. Certain compounds have demonstrated potent activity against fungal strains such as Aspergillus niger and Escherichia coli, indicating their potential as therapeutic agents in combating infectious diseases (Gupta & Halve, 2015).
Enzyme Inhibition for Therapeutic Applications
- Benzenesulfonamide compounds have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma by lowering intraocular pressure, as well as targeting tumor microenvironments in cancer therapy (Casini et al., 2002).
Safety and Hazards
特性
IUPAC Name |
4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-6-7-15(13-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZXPYYEDLCVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Bromo-4-chloro-5-fluorotoluene
1000576-14-6

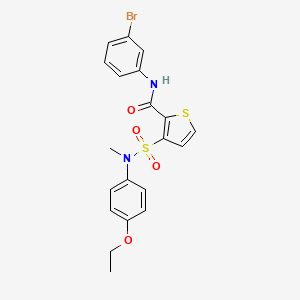

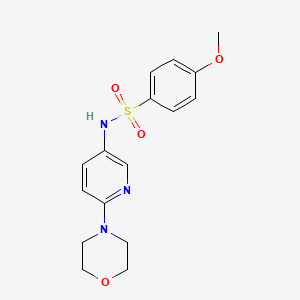
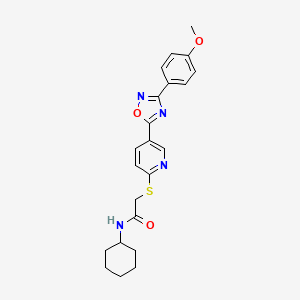
![2-chloro-4-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2671409.png)

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)
![3-butyl-2-((4-fluorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2671412.png)
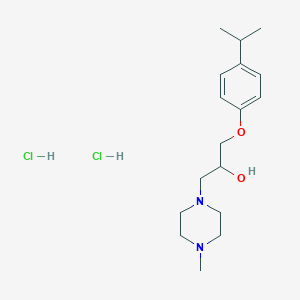
![1-(3-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671416.png)
![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)
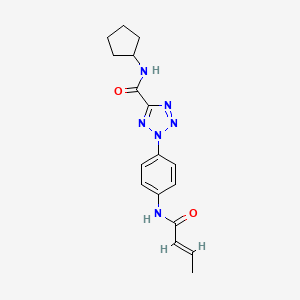
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2671425.png)
![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)